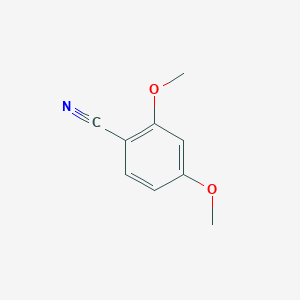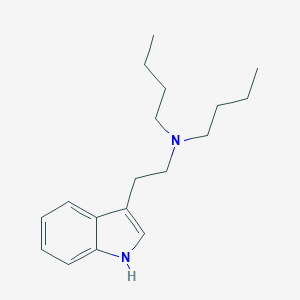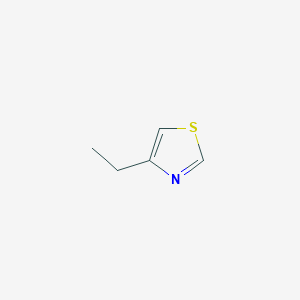
2-(T-Butyldimethylsilyloxy)-4-bromoanisole
Descripción general
Descripción
2-(T-Butyldimethylsilyloxy)-4-bromoanisole is an organosilicon compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a brominated anisole. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability and ease of removal of the TBDMS group.
Métodos De Preparación
The synthesis of 2-(T-Butyldimethylsilyloxy)-4-bromoanisole typically involves the reaction of 4-bromoanisole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Análisis De Reacciones Químicas
2-(T-Butyldimethylsilyloxy)-4-bromoanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Deprotection: The TBDMS group can be removed using fluoride ions, typically from tetrabutylammonium fluoride (TBAF), to yield the free hydroxyl group
Aplicaciones Científicas De Investigación
2-(T-Butyldimethylsilyloxy)-4-bromoanisole is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals where protection of hydroxyl groups is necessary.
Material Science: It is employed in the synthesis of polymers and other materials where specific functional groups need to be protected during the reaction
Mecanismo De Acción
The primary mechanism of action for 2-(T-Butyldimethylsilyloxy)-4-bromoanisole involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection can be selectively removed using fluoride ions, which cleave the silicon-oxygen bond .
Comparación Con Compuestos Similares
- Trimethylsilyl ethers
- Triisopropylsilyl ethers
- Tetrahydropyranyl ethers
Propiedades
IUPAC Name |
(5-bromo-2-methoxyphenoxy)-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrO2Si/c1-13(2,3)17(5,6)16-12-9-10(14)7-8-11(12)15-4/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQARBOIOUKKZCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450640 | |
| Record name | 2-(T-BUTYLDIMETHYLSILYLOXY)-4-BROMOANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177329-71-4 | |
| Record name | 2-(T-BUTYLDIMETHYLSILYLOXY)-4-BROMOANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)











![5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B173738.png)
